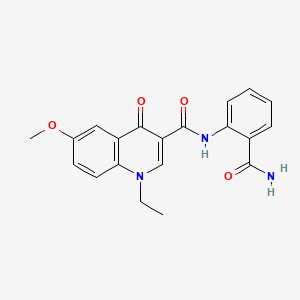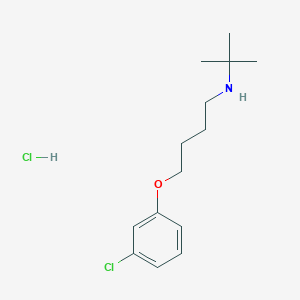![molecular formula C18H14F6N2O3S B6070288 N-[3,5-bis(trifluoromethyl)phenyl]-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide](/img/structure/B6070288.png)
N-[3,5-bis(trifluoromethyl)phenyl]-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a pyrrolidinyl ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-(5-oxo-3-pyrrolidinyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The sulfonamide moiety can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide
- 4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide
- N-[3,5-bis(trifluoromethyl)phenyl]-4-(5-hydroxy-3-pyrrolidinyl)benzenesulfonamide
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide is unique due to the combination of its trifluoromethyl groups and pyrrolidinyl ring, which confer distinct chemical and biological properties. These structural features enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N2O3S/c19-17(20,21)12-6-13(18(22,23)24)8-14(7-12)26-30(28,29)15-3-1-10(2-4-15)11-5-16(27)25-9-11/h1-4,6-8,11,26H,5,9H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMNFCVBAYRMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6070214.png)
![2-{2-[(E)-2-((E)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE](/img/structure/B6070230.png)
![2-[(2,4-Difluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070233.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6070240.png)

![(2-chloro-4,5-dimethoxybenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B6070252.png)
![3-(4-chlorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6070253.png)
![6-(3-fluorophenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6070261.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(2-pyrazinyl)propanamide](/img/structure/B6070267.png)
![1-(3-methoxybenzyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6070279.png)

![2-{[(5-CHLORO-2-METHOXYPHENYL)AMINO]METHYLIDENE}INDENE-1,3-DIONE](/img/structure/B6070294.png)
![3-[[4-(1-Cyclopentylpyrrolidin-3-yl)piperidin-1-yl]methyl]pyridine](/img/structure/B6070307.png)
![4-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol](/img/structure/B6070310.png)
